N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide
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Description
“N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide” is a chemical compound with the CAS Number: 1808714-73-9 . It has a molecular weight of 368.34 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide . The InChI code for this compound is 1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) .Mechanism of Action
The mechanism of action of this compound is not specified in the available data. It could potentially be used in a variety of applications, depending on its chemical properties and reactivity .
It has a number of heavy atoms: 27, a number of aromatic heavy atoms: 17, a fraction Csp3: 0.0, a number of rotatable bonds: 7, a number of H-bond acceptors: 5.0, and a number of H-bond donors: 2.0 . Its molar refractivity is 96.34 and TPSA is 76.02 Ų .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-17(22)21-14-10-12(7-8-13(14)19)20-18(23)16-9-11-5-3-4-6-15(11)24-16/h2-8,10,16H,1,9H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQECDFKLVRELTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CC3=CC=CC=C3O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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